methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolo-triazinone core, and an ethanoate group
Preparation Methods
The synthesis of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the thiazolo-triazinone core: This involves the use of fused heteroaryl halides and PdCl2 as a catalyst, along with xantphos and Cs2CO3 in toluene under reflux conditions.
Introduction of the ethanoate group: This step typically involves the use of ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Chemical Reactions Analysis
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The molecular targets include tubulin, a protein involved in microtubule assembly, which is crucial for cell division .
Comparison with Similar Compounds
Similar compounds to methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and have shown anticancer activity.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: This compound shares the benzodioxole structure and is used in various chemical reactions.
1,3,5-tris(1H-benzo[d]imidazole-2-yl): This compound is used in materials science for its unique structural properties.
Biological Activity
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure
The compound features a thiazolo-triazine core with a benzodioxole substituent, which may contribute to its biological activity. The structural formula is represented as follows:
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Key steps include the formation of the thiazolo-triazine framework and subsequent functionalization with the benzodioxole moiety. The synthesis has been optimized for yield and purity through various reaction conditions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens. In disk diffusion assays:
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 15 | |
Candida albicans | 18 |
These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with protein synthesis has been suggested.
Case Studies
Several studies have highlighted the efficacy of this compound in both in vitro and in vivo models:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-9 activation.
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor reduction compared to control groups.
Properties
Molecular Formula |
C16H15N3O5S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C16H15N3O5S/c1-22-14(20)5-13-15(21)19-8-18(7-17-16(19)25-13)6-10-2-3-11-12(4-10)24-9-23-11/h2-5H,6-9H2,1H3/b13-5- |
InChI Key |
IVPKOSBWTIVOAN-ACAGNQJTSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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